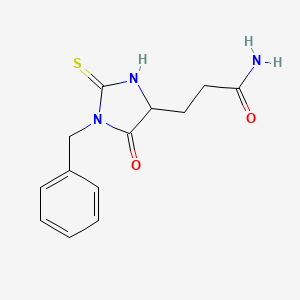

![molecular formula C26H32N2O4 B5145568 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(2-methylphenyl)amino]-2-propanol}](/img/structure/B5145568.png)

3,3'-[1,4-phenylenebis(oxy)]bis{1-[(2-methylphenyl)amino]-2-propanol}

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,3'-[1,4-phenylenebis(oxy)]bis{1-[(2-methylphenyl)amino]-2-propanol}, commonly known as Bisoprolol, is a beta-blocker medication used to treat high blood pressure, heart failure, and other cardiovascular conditions. Bisoprolol is a selective beta-1 blocker, which means it blocks the beta-1 receptors in the heart, leading to decreased heart rate and blood pressure.

Mechanism of Action

Bisoprolol selectively blocks the beta-1 receptors in the heart, leading to decreased heart rate and blood pressure. This reduces the workload on the heart and improves its efficiency. Bisoprolol also has antiarrhythmic effects, which may be due to its ability to prolong the refractory period of the heart.

Biochemical and Physiological Effects:

Bisoprolol has been shown to have a number of biochemical and physiological effects. It has been shown to reduce sympathetic nervous system activity, which can lead to decreased blood pressure and heart rate. Bisoprolol also reduces the release of renin from the kidneys, which can lead to decreased levels of angiotensin II and aldosterone, two hormones that can increase blood pressure. Additionally, Bisoprolol has been shown to improve endothelial function, which can improve blood flow and reduce the risk of cardiovascular events.

Advantages and Limitations for Lab Experiments

Bisoprolol is a commonly used beta-blocker in clinical practice, which makes it an attractive candidate for laboratory experiments. Its well-established mechanism of action and safety profile make it a reliable tool for studying the cardiovascular system. However, Bisoprolol's selectivity for beta-1 receptors may limit its usefulness in studying the effects of beta-blockade on other organ systems.

Future Directions

There are a number of future directions for Bisoprolol research. One area of interest is the potential use of Bisoprolol in preventing or treating atrial fibrillation. Another area of interest is the potential use of Bisoprolol in reducing the risk of stroke in patients with hypertension. Additionally, Bisoprolol's anti-inflammatory effects may have implications for the treatment of other diseases such as rheumatoid arthritis and asthma. Further research is needed to fully understand the potential applications of Bisoprolol in these areas.

Synthesis Methods

Bisoprolol can be synthesized by reacting 2-methylphenylamine with glycidol to form 1-(2-methylphenylamino)-3-(oxiranylmethoxy)propan-2-ol. This intermediate is then reacted with 1,4-dibromobenzene to form Bisoprolol.

Scientific Research Applications

Bisoprolol has been extensively studied for its efficacy in treating hypertension and heart failure. It has been shown to reduce mortality and hospitalization rates in patients with heart failure. Bisoprolol has also been studied for its potential use in preventing atrial fibrillation and reducing the risk of stroke in patients with hypertension. Additionally, Bisoprolol has been shown to have anti-inflammatory effects, which may have implications for the treatment of other diseases such as rheumatoid arthritis and asthma.

properties

IUPAC Name |

1-[4-[2-hydroxy-3-(2-methylanilino)propoxy]phenoxy]-3-(2-methylanilino)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O4/c1-19-7-3-5-9-25(19)27-15-21(29)17-31-23-11-13-24(14-12-23)32-18-22(30)16-28-26-10-6-4-8-20(26)2/h3-14,21-22,27-30H,15-18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHUXHZQXYFHAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NCC(COC2=CC=C(C=C2)OCC(CNC3=CC=CC=C3C)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3'-[Benzene-1,4-diylbis(oxy)]bis{1-[(2-methylphenyl)amino]propan-2-ol} | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B5145486.png)

![2-{[6-(4-bromophenoxy)hexyl]amino}ethanol](/img/structure/B5145500.png)

![N-[2-(tert-butylthio)ethyl]-2-[(2-chlorobenzyl)thio]acetamide](/img/structure/B5145512.png)

![N-(1-{1-[3-(2-chlorophenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5145515.png)

![1-(4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzoyl)-4-piperidinecarboxylic acid](/img/structure/B5145516.png)

![N-{1-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B5145531.png)

![5-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5145537.png)

![N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5145542.png)

![2-[(4-benzyl-1-piperazinyl)carbonyl]-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5145543.png)

![2-phenylethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5145550.png)

![6-(cyclohexylamino)-7H-benzo[e]perimidin-7-one](/img/structure/B5145551.png)

![methyl N-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-L-isoleucinate](/img/structure/B5145564.png)